7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one
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Overview
Description
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound that features an indole moiety fused with a spirocyclic dioxaspirodecane structure. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1207603-49-3 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C16H17NO3/c18-15-5-6-16(19-7-8-20-16)9-12(15)13-10-17-14-4-2-1-3-11(13)14/h1-4,10,12,17H,5-9H2 |
InChI Key |
NDOFCOKWBCAOCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1=O)C3=CNC4=CC=CC=C43)OCCO2 |
Origin of Product |
United States |
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